N~4~-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide
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Overview
Description
N~4~-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a complex organic compound that features a quinoline moiety, a sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using sulfonyl chlorides in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction, often involving the use of diethylamine and a suitable catalyst.
Coupling Reactions: The final step involves coupling the quinoline-sulfonyl intermediate with the piperidine derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~4~-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases for nucleophilic substitution; acids or Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
N~4~-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antifungal agent due to its unique structural features.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N4-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The piperidine ring enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]acetamide
- 3,4-dihydroisoquinolin-1(2H)-one derivatives
- N-amino-3,4-dihydroquinoline-(1H)-2-one
Uniqueness
N~4~-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is unique due to its combination of a quinoline moiety, a sulfonyl group, and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4S/c1-3-28(4-2)26(32)29-18-15-21(16-19-29)25(31)27-22-11-13-23(14-12-22)35(33,34)30-17-7-9-20-8-5-6-10-24(20)30/h5-6,8,10-14,21H,3-4,7,9,15-19H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWVCNDIGZGSPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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